Cas no 55377-77-0 (5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde)
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxaldehyde, 5-[4-(trifluoromethyl)phenyl]-
- 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde
- EN300-52648
- 5-(4-(trifluoromethyl)phenyl)furan-2-carbaldehyde
- CS-0250895
- 5-[4-(trifluoromethyl)phenyl]-2-furaldehyde
- 5-[4-(trifluoromethyl)phenyl]-2-furancarbaldehyde
- 5-(4-Trifluoromethyl-phenyl)-furan-2-carbaldehyde
- AKOS004117560
- A924128
- Z385048816
- 55377-77-0
- SCHEMBL2158436
-
- MDL: MFCD06740260
- Inchi: 1S/C12H7F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
- InChI Key: VPYRAXYANHWDHL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1=CC=C(C=O)O1)(F)F
Computed Properties
- Exact Mass: 240.03981
- Monoisotopic Mass: 240.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.21
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032277-250mg |
5-(4-Trifluoromethyl-phenyl)-furan-2-carbaldehyde |
55377-77-0 | 250mg |
£107.00 | 2022-03-01 | ||
| Fluorochem | 032277-2g |
5-(4-Trifluoromethyl-phenyl)-furan-2-carbaldehyde |
55377-77-0 | 2g |
£372.00 | 2022-03-01 | ||
| TRC | T900885-25mg |
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde |
55377-77-0 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900885-50mg |
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde |
55377-77-0 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T900885-250mg |
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde |
55377-77-0 | 250mg |
$ 320.00 | 2022-06-02 | ||
| A2B Chem LLC | AV41673-50mg |
5-(4-(Trifluoromethyl)phenyl)furan-2-carbaldehyde |
55377-77-0 | 90% | 50mg |
$115.00 | 2024-04-19 | |
| A2B Chem LLC | AV41673-100mg |
5-(4-(Trifluoromethyl)phenyl)furan-2-carbaldehyde |
55377-77-0 | 90% | 100mg |
$154.00 | 2024-04-19 | |
| A2B Chem LLC | AV41673-250mg |
5-(4-(Trifluoromethyl)phenyl)furan-2-carbaldehyde |
55377-77-0 | 90% | 250mg |
$206.00 | 2024-04-19 | |
| A2B Chem LLC | AV41673-500mg |
5-(4-(Trifluoromethyl)phenyl)furan-2-carbaldehyde |
55377-77-0 | 90% | 500mg |
$362.00 | 2024-04-19 | |
| A2B Chem LLC | AV41673-1g |
5-(4-(Trifluoromethyl)phenyl)furan-2-carbaldehyde |
55377-77-0 | 95% | 1g |
$471.00 | 2023-12-30 |
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde Suppliers
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Introduction to 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS No. 55377-77-0)
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 55377-77-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a conjugated system of a furan ring and an aldehyde group substituted with a trifluoromethyl-benzene moiety, has garnered attention due to its versatile applications in medicinal chemistry and material science. The unique structural attributes of this compound contribute to its reactivity and potential utility in the development of novel bioactive molecules.
The trifluoromethyl group, a key feature of this compound, is renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Its electron-withdrawing nature enhances metabolic stability, lipophilicity, and binding affinity, making it a preferred substituent in drug design. In contrast, the furan ring introduces oxygen heteroatom functionality, which can participate in various chemical reactions such as Michael additions, Diels-Alder reactions, and oxidation processes. The presence of an aldehyde group at the 2-position of the furan ring further expands its synthetic utility, enabling condensation reactions with nucleophiles to form Schiff bases or other heterocyclic derivatives.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde. One such approach involves the palladium-catalyzed cross-coupling of 4-bromoacetophenone with furfural derivatives, followed by reduction and subsequent functionalization. Alternatively, electrochemical methods have been explored to achieve selective aldehyde formation from more accessible precursors. These innovations not only improve yield but also reduce the environmental impact of synthesis.
The pharmaceutical relevance of 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde has been extensively studied in recent years. Researchers have demonstrated its potential as a key intermediate in the synthesis of antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their inhibitory effects on enzymes such as tyrosine kinases and proteases, which are pivotal in cancer progression. The trifluoromethyl group plays a crucial role in enhancing binding interactions with target proteins, thereby improving therapeutic efficacy.
In addition to its medicinal applications, 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde has found utility in materials science. Its ability to undergo polymerization or copolymerization with other monomers has led to the development of high-performance polymers with tailored properties. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for use in advanced coatings and adhesives.
The synthesis and application of 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde are also influenced by green chemistry principles. Efforts have been made to develop solvent-free or aqueous-phase reactions to minimize waste generation. Additionally, biocatalytic approaches using enzymes have been explored to achieve selective transformations under mild conditions. Such sustainable practices align with global efforts to promote environmentally friendly chemical processes.
Future research directions for 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde may focus on expanding its structural diversity through functional group modifications and exploring novel reaction pathways. Computational studies could further aid in understanding its reactivity patterns and predicting new derivatives with enhanced bioactivity. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical applications that benefit society.
In conclusion,5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS No. 55377-77-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, while ongoing research continues to uncover new possibilities for its use. As synthetic methodologies evolve and sustainability becomes increasingly important,5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde is poised to remain a valuable asset in scientific innovation.
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